molecular formula C10H14BFN2O2 B2695536 3-Fluoro-2-piperidinopyridine-4-boronic acid CAS No. 2377606-55-6

3-Fluoro-2-piperidinopyridine-4-boronic acid

Cat. No.: B2695536
CAS No.: 2377606-55-6
M. Wt: 224.04
InChI Key: GOAHGMBEPDUKHQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-piperidinopyridine-4-boronic acid is a boronic acid derivative that features a fluorine atom at the third position, a piperidine ring at the second position, and a boronic acid group at the fourth position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-piperidinopyridine-4-boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom and the piperidine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of fluorinated and piperidinyl derivatives.

Scientific Research Applications

3-Fluoro-2-piperidinopyridine-4-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-piperidinopyridine-4-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain biological targets by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-piperidinopyridine-4-boronic acid is unique due to the presence of both a fluorine atom and a piperidine ring on the pyridine core. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3-fluoro-2-piperidin-1-ylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFN2O2/c12-9-8(11(15)16)4-5-13-10(9)14-6-2-1-3-7-14/h4-5,15-16H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAHGMBEPDUKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)N2CCCCC2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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